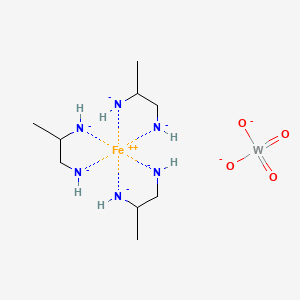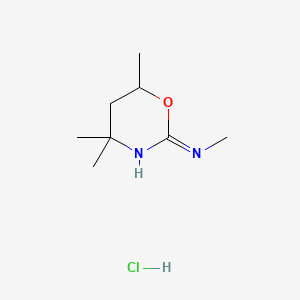
Tris(propylenediamine)tungstatoiron pentahydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(propylenediamine)tungstatoiron pentahydrate is a complex chemical compound with the molecular formula C9H24FeN6O4W-6. It is known for its unique structure, which includes tungsten and iron coordinated with propylenediamine ligands.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tris(propylenediamine)tungstatoiron pentahydrate typically involves the reaction of tungsten and iron salts with propylenediamine under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the desired complex. The reaction mixture is then heated to promote the coordination of the ligands with the metal centers .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure the efficient and cost-effective production of the compound. The reaction conditions, such as temperature, pressure, and pH, are optimized to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: Tris(propylenediamine)tungstatoiron pentahydrate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the tungsten and iron centers, as well as the propylenediamine ligands .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized forms of the compound, while reduction reactions may result in reduced forms. Substitution reactions can lead to the formation of new complexes with different ligands .
Wissenschaftliche Forschungsanwendungen
Tris(propylenediamine)tungstatoiron pentahydrate has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various reactions due to its unique coordination structure. In biology, it has potential applications in the study of metalloproteins and enzyme mimetics. In medicine, it is being explored for its potential therapeutic properties, including its ability to interact with biological molecules. In industry, it is used in the development of advanced materials and as a component in certain manufacturing processes .
Wirkmechanismus
The mechanism of action of Tris(propylenediamine)tungstatoiron pentahydrate involves its interaction with molecular targets through its metal centers and ligands. The tungsten and iron centers can participate in redox reactions, while the propylenediamine ligands can facilitate coordination with other molecules. These interactions can influence various biochemical pathways and processes, making the compound useful in both research and practical applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to Tris(propylenediamine)tungstatoiron pentahydrate include other metal-ligand complexes with tungsten and iron centers, such as Tris(ethylenediamine)tungstatoiron and Tris(butylenediamine)tungstatoiron. These compounds share similar coordination structures but differ in the type of ligands used .
Uniqueness: What sets this compound apart from similar compounds is its specific combination of propylenediamine ligands and the unique coordination environment provided by the tungsten and iron centers. This combination results in distinct chemical properties and reactivity, making it a valuable compound for various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
80660-42-0 |
|---|---|
Molekularformel |
C9H24FeN6O4W-6 |
Molekulargewicht |
520.01 g/mol |
IUPAC-Name |
1-azanidylpropan-2-ylazanide;dioxido(dioxo)tungsten;iron(2+) |
InChI |
InChI=1S/3C3H8N2.Fe.4O.W/c3*1-3(5)2-4;;;;;;/h3*3-5H,2H2,1H3;;;;;;/q3*-2;+2;;;2*-1; |
InChI-Schlüssel |
OGSNWGANHFGWFD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C[NH-])[NH-].CC(C[NH-])[NH-].CC(C[NH-])[NH-].[O-][W](=O)(=O)[O-].[Fe+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![tetrasodium;5-[[4-chloro-6-[3-[(4-chloro-6-propan-2-yloxy-1,3,5-triazin-2-yl)amino]-4-sulfonatoanilino]-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B13790671.png)




![1-[4-[2-(2-fluoroanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13790711.png)
![N-[[2,4-bis(bromomethyl)-5-methyl-phenyl]methyl]acetamide](/img/structure/B13790714.png)


